The compound 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule characterized by its unique structural features, including thiazole, pyridazine, and sulfanyl groups. This compound is notable for its potential biological activities, which may include anti-inflammatory and anticancer properties.
The synthesis of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can be depicted as follows:
| Component | Description |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 468.60 g/mol |
| InChI Key | InChI=1S/C25H24N4O3S/c1... |
| SMILES | Cc1c(c(c(c1)SCC(Nc2nnc(C)s2)=O)sc(c2ccc(cc2)OC)n1) |
The compound features multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of methoxy and methyl groups on the phenyl ring may enhance its lipophilicity and biological interactions .
The compound can undergo various chemical reactions typical for thiazole and pyridazine derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent decomposition or unwanted side reactions. Spectroscopic methods are essential for monitoring reaction progress.
The mechanism of action of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves interaction with specific molecular targets:
Research into its specific molecular interactions is ongoing, with studies focusing on its efficacy against specific targets related to disease pathways.
The physical properties of the compound include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Chemical properties include:
| Property | Value |
|---|---|
| LogP | 3.7484 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.155 |
These properties suggest that the compound has moderate lipophilicity and potential for significant interactions with biological membranes .
The compound is primarily investigated for its potential applications in medicinal chemistry, particularly for:
Research continues into optimizing its efficacy and exploring additional therapeutic applications based on its unique chemical structure and properties.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4